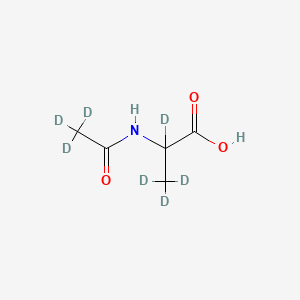

N-Acetyl-DL-alanine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2,3,3,3-tetradeuterio-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,2D3,3D |

InChI Key |

KTHDTJVBEPMMGL-YYWVXINBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC([2H])(C(=O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-DL-alanine-d7: Properties, Synthesis, and Applications in Advanced Research

For Immediate Release

This technical guide provides a comprehensive overview of N-Acetyl-DL-alanine-d7, a deuterated derivative of the N-acetylated form of the amino acid alanine (B10760859). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, and primary applications in modern analytical methodologies.

Introduction to this compound

This compound is a stable isotope-labeled compound that serves as a crucial tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis. The replacement of seven hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, allowing it to be distinguished from its endogenous, non-labeled counterpart. This property makes it an ideal internal standard for quantifying N-acetyl-DL-alanine in complex biological matrices. While N-acetylated amino acids are known to be involved in various biological processes, the primary role of the deuterated form is analytical.

Chemical Properties

A summary of the key chemical properties for the non-deuterated and the predicted properties for the deuterated compound is presented in the table below.

| Property | N-Acetyl-DL-alanine | This compound (Predicted) |

| Molecular Formula | C₅H₉NO₃[1][2][3] | C₅H₂D₇NO₃ |

| Molecular Weight | 131.13 g/mol [1][4] | Approximately 138.17 g/mol |

| CAS Number | 1115-69-1[1][2][3] | Not available |

| Appearance | White to off-white powder[5] | White to off-white powder |

| Solubility | Soluble in water | Expected to have similar solubility to the non-deuterated form |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of commercially available DL-alanine-d7. This process involves the reaction of the deuterated amino acid with an acetylating agent, such as acetic anhydride, in a suitable solvent.

A proposed synthetic workflow is as follows:

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[6] Its utility is particularly significant in metabolomics and proteomics studies.

Internal Standard in Quantitative Analysis

In quantitative proteomics and metabolomics, stable isotope-labeled compounds like this compound are added to biological samples at a known concentration at the beginning of the sample preparation process.[7][8][9] Because the deuterated standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and co-ionizes in the mass spectrometer. The distinct mass difference allows for separate detection. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of N-Acetyl-DL-alanine in a Biological Sample using LC-MS

The following is a generalized protocol for the use of this compound as an internal standard.

Metabolic Fate

The metabolic fate of exogenously administered this compound is expected to follow the known pathways of N-acetylated amino acid metabolism.[10][11] The primary metabolic step is the deacetylation by acylases, enzymes that hydrolyze the N-acetyl group. This reaction would yield deuterated DL-alanine and acetate. The resulting deuterated alanine would then enter the cellular amino acid pool and could be incorporated into proteins or further metabolized through transamination to pyruvate, which can then enter the citric acid cycle.[12][13] The deuterated nature of the molecule allows for its fate to be traced in metabolic studies.

Conclusion

This compound is a valuable analytical tool for researchers in the fields of metabolomics, proteomics, and drug development. Its use as an internal standard enables accurate and precise quantification of its endogenous counterpart in complex biological samples. Understanding its chemical properties, synthesis, and metabolic fate is essential for its effective application in advanced scientific research.

References

- 1. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-DL-alanine [chembk.com]

- 3. Thermo Scientific Chemicals N-Acetyl-DL-alanine, 97+% | Fisher Scientific [fishersci.ca]

- 4. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Acetyl-D-alanine | CymitQuimica [cymitquimica.com]

- 6. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.cn]

- 7. Whole proteomes as internal standards in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-free synthesis of stable isotope-labeled internal standards for targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMINO ACID METABOLISM [uh.edu]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Isotopic Purity of N-Acetyl-DL-alanine-d7

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of N-Acetyl-DL-alanine-d7, a deuterated analogue of N-Acetyl-DL-alanine. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. Herein, we detail the experimental protocols for the preparation of this compound and the analytical methods for the determination of its isotopic purity.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the deuteration of alanine (B10760859) to produce DL-alanine-d7, followed by the N-acetylation of the deuterated amino acid.

Step 1: Synthesis of Perdeuterated DL-alanine-d7

A common method for the perdeuteration of alanine involves a catalyzed hydrogen-deuterium exchange in heavy water (D₂O). One effective method utilizes aluminum sulfate (B86663) (AlSO₄) and pyridoxal (B1214274) hydrochloride in D₂O at an elevated temperature.[1] This process facilitates the exchange of all seven non-labile hydrogen atoms of alanine with deuterium (B1214612).

Experimental Protocol: Synthesis of DL-alanine-d7 [1]

-

Reaction Setup: In a suitable reaction vessel, commercially available L-alanine is combined with aluminum sulfate (AlSO₄) and a catalytic amount of pyridoxal hydrochloride in deuterium oxide (D₂O).

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 24 hours to ensure maximum isotopic exchange.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the DL-alanine-d7 is isolated. The isolation procedure typically involves removal of the catalyst and any unreacted starting materials, followed by crystallization of the product from the D₂O solution.

-

Purification: The crude DL-alanine-d7 can be further purified by recrystallization to achieve high chemical purity.

Step 2: N-Acetylation of DL-alanine-d7

The second step involves the N-acetylation of the newly synthesized DL-alanine-d7. This is typically achieved through reaction with acetic anhydride (B1165640). The following protocol is adapted from established methods for the N-acetylation of amino acids.[2][3]

Experimental Protocol: N-Acetylation of DL-alanine-d7

-

Reaction Setup: DL-alanine-d7 is dissolved or suspended in a suitable solvent, such as acetic acid.

-

Reagent Addition: Acetic anhydride (typically 1.2 to 1.3 molar equivalents) is added to the reaction mixture. The reaction can be monitored online using techniques like benchtop NMR spectroscopy to follow the consumption of the starting material and the formation of the product.[4][5]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature. Temperatures can range from 48-55°C to 85-115°C, depending on the desired reaction rate.[3]

-

Work-up and Isolation: After the reaction is complete, the solvent (acetic acid) is removed under reduced pressure. The resulting crude this compound is then crystallized from water.

-

Purification: The product is collected by filtration, washed with cold water, and dried to yield the final this compound.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Synthesis of DL-alanine-d7 - Reactants and Conditions

| Reactant/Condition | Value/Description | Reference |

| Starting Material | L-alanine | [1] |

| Deuterium Source | Deuterium Oxide (D₂O) | [1] |

| Catalysts | Aluminum Sulfate (AlSO₄), Pyridoxal Hydrochloride | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 24 hours | [1] |

Table 2: Synthesis of DL-alanine-d7 - Yield and Isotopic Purity

| Parameter | Value | Reference |

| Overall Deuteration | 90% ± 1% | [1] |

| α-position Deuteration | 97% | [1] |

| β-position Deuteration | 86% | [1] |

Table 3: N-Acetylation of DL-alanine - Reactants and Conditions (for non-deuterated analogue)

| Reactant/Condition | Value/Description | Reference |

| Starting Material | DL-alanine | [3] |

| Acetylating Agent | Acetic Anhydride (1.2-1.3 molar equivalents) | [3] |

| Solvent | Acetic Acid (3.3-3.8 mol alanine/L) | [3] |

| Temperature | 48-55°C | [3] |

Table 4: N-Acetylation of DL-alanine - Yield and Purity (for non-deuterated analogue)

| Parameter | Value | Reference |

| Yield | 78-83% | [3] |

| Purity | 98.7-99% | [3] |

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial to validate the success of the synthesis. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a labeled compound.[6]

Experimental Protocol: Isotopic Purity by HRMS

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent for electrospray ionization (ESI), such as methanol (B129727) or acetonitrile/water.

-

Instrumentation: The sample is analyzed using an ESI-HRMS instrument.

-

Data Acquisition: A full scan mass spectrum is acquired in the appropriate mass range to observe the molecular ion of this compound.

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the d7 isotopologue and any less-deuterated species (d0 to d6) are used to calculate the isotopic enrichment. The mass difference between the fully deuterated and non-deuterated compound is 7 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy can be used to assess isotopic purity.

Experimental Protocol: Isotopic Purity by NMR

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

-

¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the alanine protons (α-H and β-CH₃) and the N-acetyl protons confirms a high level of deuteration.

-

²H NMR Spectroscopy: A ²H NMR spectrum is acquired. This spectrum will directly show signals for the deuterium atoms at the different positions in the molecule, confirming their incorporation. The relative integration of these signals can provide information about the isotopic distribution.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Isotopic Purity Analysis Workflow

Caption: Analytical workflow for isotopic purity determination.

References

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 4. magritek.com [magritek.com]

- 5. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Role of N-Acetyl-DL-alanine-d7 in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-Acetyl-DL-alanine-d7, a deuterated N-acetylated amino acid, and its significant role as a tracer in modern metabolic studies. While specific research focusing exclusively on this compound is limited, this document extrapolates from the extensive body of knowledge on stable isotope labeling, N-acetylated amino acid metabolism, and alanine's central role in metabolic pathways to present a comprehensive overview of its applications, methodologies, and data interpretation.

Introduction to Stable Isotope Labeling and this compound

Stable isotope labeling is a powerful and safe technique used to trace the metabolic fate of molecules in biological systems.[1] By replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612) (²H or D), this compound can be readily distinguished from its endogenous, non-labeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high precision.[]

The "d7" designation indicates that seven hydrogen atoms in the N-Acetyl-DL-alanine molecule have been replaced with deuterium. This high level of labeling provides a distinct mass shift, facilitating its detection and quantification in complex biological matrices.

Key Applications in Metabolic Studies:

-

Metabolic Flux Analysis: Tracing the incorporation of the deuterated alanine (B10760859) moiety into various metabolic pathways.[3]

-

Protein Turnover and Synthesis: Measuring the rate of incorporation of labeled alanine into newly synthesized proteins.[4]

-

Drug Metabolism and Pharmacokinetics (DMPK): Using this compound as an internal standard for quantitative analysis of drug candidates or to study the impact of deuteration on a molecule's metabolic stability (Kinetic Isotope Effect).[][5]

-

Disease Diagnosis and Biomarker Discovery: Investigating alterations in amino acid metabolism in various pathological states.[5]

Proposed Metabolic Fate of this compound

Based on the known metabolism of N-acetylated amino acids, this compound is expected to undergo a primary deacetylation step, followed by the entry of the deuterated alanine into central metabolic pathways.

Deacetylation by Aminoacylases

The initial and rate-limiting step in the metabolism of N-acetylated amino acids is the hydrolysis of the N-acetyl bond, a reaction catalyzed by enzymes known as aminoacylases or acylases.[6][7] Specifically, Acylase I has been shown to deacetylate a variety of N-acetyl-L-amino acids.[8] This enzymatic action releases deuterated L-alanine (L-alanine-d7) and an acetyl group. The D-isomer is typically metabolized more slowly or excreted.

Metabolism of L-alanine-d7

The released L-alanine-d7 enters the body's free amino acid pool and participates in several key metabolic processes:

-

Transamination to Pyruvate-d7: The primary fate of L-alanine is a reversible transamination reaction catalyzed by alanine transaminase (ALT), also known as glutamate-pyruvate transaminase (GPT).[9][10] In this reaction, the amino group of L-alanine-d7 is transferred to α-ketoglutarate to form glutamate, yielding deuterated pyruvate (B1213749) (pyruvate-d7).[10]

-

Entry into Central Carbon Metabolism: Pyruvate is a critical metabolic hub.[9] Pyruvate-d7 can be:

-

Converted to Acetyl-CoA-d(n): Oxidative decarboxylation of pyruvate-d7 by the pyruvate dehydrogenase complex forms acetyl-CoA, which can then enter the Tricarboxylic Acid (TCA) Cycle .

-

Used for Gluconeogenesis: In the liver, pyruvate-d7 can be a substrate for gluconeogenesis, the synthesis of new glucose.[9][11] This is a key part of the Glucose-Alanine Cycle , where alanine transports amino groups from muscle to the liver for disposal as urea, while the carbon skeleton is used for glucose synthesis.[9]

-

Incorporated into Proteins: L-alanine-d7 can be utilized by ribosomes for the synthesis of new proteins, allowing for the measurement of protein synthesis rates.[4]

-

The following diagram illustrates the proposed metabolic pathway of this compound.

Experimental Protocols

While a specific, validated protocol for this compound is not available in the public domain, the following represents a generalized workflow for a stable isotope tracing study in a cell culture model.

General Experimental Workflow for Isotope Labeling Studies

The diagram below outlines a typical workflow for a metabolomics experiment using a stable isotope tracer.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cell Line: Choose a cell line relevant to the research question (e.g., HepG2 for liver metabolism studies).

-

Media: Culture cells in standard media. For the experiment, switch to a custom medium containing a known concentration of this compound.

-

Time Points: Collect samples at various time points (e.g., 0, 1, 4, 12, 24 hours) to track the dynamic changes in metabolite labeling.

2. Sample Preparation:

-

Quenching: Rapidly halt metabolic activity by washing cells with ice-cold saline and then adding a cold quenching solution (e.g., 80% methanol (B129727) at -80°C).

-

Extraction: Scrape the cells and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

Protein Precipitation: Centrifuge the extract to pellet proteins and other cellular debris.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites may need to be derivatized to increase their volatility.

3. Mass Spectrometry Analysis:

-

Instrumentation: Utilize a high-resolution mass spectrometer, either a GC-MS or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Acquisition Mode: Acquire data in full scan mode to capture the mass spectra of all labeled and unlabeled metabolites. Targeted analysis using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity quantification of specific metabolites.

4. Data Analysis:

-

Software: Use specialized software for processing metabolomics data to perform peak picking, alignment, and normalization.[12]

-

Isotope Correction: Correct for the natural abundance of stable isotopes (e.g., ¹³C) to accurately determine the enrichment from the d7-label.[13]

-

Isotopologue Distribution: Determine the relative abundance of different isotopologues (molecules of the same compound that differ in their isotopic composition) for key metabolites.

-

Metabolic Flux Calculation: Use the isotopologue distribution data to calculate the relative or absolute rates of metabolic reactions.

Data Presentation

Quantitative data from stable isotope tracing studies are typically presented in tables that show the enrichment of the label in various metabolites over time.

Table 1: Hypothetical Isotope Enrichment in Key Metabolites Following this compound Administration in Cell Culture

| Metabolite | Time (hours) | Labeled Fraction (%) |

| L-alanine-d7 | 1 | 85 |

| 4 | 70 | |

| 12 | 45 | |

| 24 | 20 | |

| Pyruvate-d7 | 1 | 5 |

| 4 | 25 | |

| 12 | 35 | |

| 24 | 30 | |

| Lactate-d(n) | 1 | 2 |

| 4 | 15 | |

| 12 | 25 | |

| 24 | 22 | |

| Citrate-d(n) | 1 | 0.5 |

| 4 | 8 | |

| 12 | 18 | |

| 24 | 15 |

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.

Conclusion

This compound is a valuable tool for researchers in the life sciences. By leveraging the principles of stable isotope tracing, it provides a powerful means to investigate the complexities of amino acid metabolism, protein dynamics, and the metabolic perturbations associated with disease and drug treatment. While direct studies on this specific molecule are not abundant, the well-established metabolic pathways of N-acetylated amino acids and alanine provide a solid foundation for its application and the interpretation of the resulting data. The methodologies and conceptual frameworks presented in this guide offer a starting point for designing and conducting insightful metabolic studies using this compound.

References

- 1. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmiweb.com [pharmiweb.com]

- 5. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 10. quora.com [quora.com]

- 11. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-DL-alanine-d7: A Comprehensive Technical Guide to its Application as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Acetyl-DL-alanine-d7, a deuterated chiral building block with significant potential in synthetic chemistry and drug development. By leveraging the kinetic isotope effect, the incorporation of deuterium (B1214612) can enhance the metabolic stability and alter the pharmacokinetic profiles of drug candidates.[1][] This document details the physicochemical properties, synthesis, chiral resolution, and applications of this compound, offering a technical resource for its effective utilization in research and development.

Physicochemical Properties

This compound is the deuterated isotopologue of N-Acetyl-DL-alanine. While specific experimental data for the d7 variant is not extensively published, the physicochemical properties can be closely inferred from its non-deuterated counterpart. The primary difference will be a slightly higher molecular weight due to the seven deuterium atoms.

Table 1: Physicochemical Properties of N-Acetyl-alanine Enantiomers and Racemate

| Property | N-Acetyl-L-alanine | N-Acetyl-D-alanine | N-Acetyl-DL-alanine |

| Molecular Formula | C5H9NO3 | C5H9NO3 | C5H9NO3 |

| Molecular Weight | 131.13 g/mol [3] | 131.13 g/mol | 131.13 g/mol [4] |

| Appearance | White to off-white powder | White crystalline powder[5] | White crystalline powder |

| Melting Point | 125-127 °C | 124-126 °C | 137-139 °C[6] |

| Solubility | Soluble in water | Slightly soluble in water | Slightly soluble in DMSO and Methanol[6] |

| pKa | ~3.89 (predicted) | Not specified | Not specified |

| CAS Number | 97-69-8[7] | 19436-52-3 | 1115-69-1[4] |

Note: The molecular weight of this compound would be approximately 138.17 g/mol .

Synthesis and Deuteration Strategies

The synthesis of this compound involves two key stages: the deuteration of alanine (B10760859) and the subsequent N-acetylation.

Deuteration of DL-Alanine

Several methods exist for the deuteration of amino acids. For this compound, where the deuterium labels are on the alanine backbone and methyl group, a common approach involves hydrogen-deuterium exchange reactions.

Experimental Protocol: General Platinum-Catalyzed Hydrogen-Deuterium Exchange

This protocol is a general method that can be adapted for the deuteration of alanine.[8]

-

Reaction Setup: In a high-pressure reaction vessel, combine DL-alanine with D₂O as the deuterium source.

-

Catalyst Addition: Add a platinum-on-carbon (Pt/C) catalyst to the mixture.

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 200 °C) for a specified duration (e.g., 24 hours) to facilitate the exchange of hydrogen atoms with deuterium.[8]

-

Work-up and Isolation: After the reaction, cool the vessel, remove the catalyst by filtration, and evaporate the D₂O. The resulting deuterated DL-alanine can be purified by recrystallization.

-

Analysis: The level of deuteration should be confirmed using mass spectrometry and NMR spectroscopy.

N-Acetylation of Deuterated DL-Alanine

The N-acetylation of the deuterated DL-alanine can be achieved through a standard acylation reaction.

Experimental Protocol: N-Acetylation using Acetic Anhydride (B1165640)

This protocol describes a common method for the N-acetylation of amino acids.[9]

-

Dissolution: Dissolve the deuterated DL-alanine in glacial acetic acid.

-

Acylating Agent: Add acetic anhydride to the solution. The molar ratio of acetic anhydride to the amino acid should be optimized, typically in a slight excess.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 85 and 115 °C.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture. The N-acetylated product can be isolated by evaporation of the solvent and purified by recrystallization from a suitable solvent system (e.g., water).[9]

Chiral Resolution: Isolating the Enantiomers

For applications requiring enantiomerically pure compounds, the racemic this compound must be resolved into its D- and L-enantiomers. Enzymatic resolution is a highly efficient and stereoselective method.[10][11]

Enzymatic Kinetic Resolution

This method utilizes an aminoacylase (B1246476), which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetylated D-enantiomer intact.

Experimental Protocol: Enzymatic Resolution using Aminoacylase

This protocol is based on established methods for the resolution of N-acetyl-amino acids.[11]

-

Substrate Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

Enzyme Addition: Add an immobilized aminoacylase to the solution. The enzyme concentration and activity should be optimized for the specific substrate concentration.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.[11]

-

Monitoring: Monitor the progress of the reaction by measuring the formation of the free L-alanine-d7.

-

Separation: Once the reaction reaches approximately 50% conversion, stop the reaction. The free L-alanine-d7 and the unreacted N-Acetyl-D-alanine-d7 can be separated based on their different chemical properties (e.g., solubility, charge) using techniques like ion-exchange chromatography or fractional crystallization.

-

Isolation: Isolate the N-Acetyl-D-alanine-d7. The L-alanine-d7 can be re-acetylated to obtain N-Acetyl-L-alanine-d7 if desired.

Table 2: Example Conditions for Enzymatic Resolution of N-Acetyl-DL-alanine Methyl Ester

| Parameter | Optimal Condition |

| Enzyme | Immobilized E. coli cells with recombinant esterase from Bacillus cereus[10] |

| pH | 7.0[10] |

| Temperature | 40 °C[10] |

| Substrate Concentration | 700 mM[10] |

| Enantiomeric Excess (e.e.p) | 99.50%[10] |

Applications in Synthesis

N-Acetyl-D-alanine-d7 and its L-enantiomer are valuable chiral building blocks for the synthesis of complex molecules, particularly in the pharmaceutical industry.

Asymmetric Synthesis

Enantiomerically pure N-Acetyl-alanine-d7 derivatives can be used in asymmetric synthesis to introduce a chiral center with a specific stereochemistry.[12] The deuteration provides a handle for mechanistic studies and can improve the metabolic profile of the final product.

Drug Development

Deuterated compounds are increasingly utilized in drug development to enhance pharmacokinetic properties.[][13] The stronger carbon-deuterium bond can slow down metabolism, leading to a longer drug half-life and potentially reduced side effects.[1][] N-Acetyl-D-alanine-d7 can be incorporated into drug candidates to probe or block metabolic pathways involving alanine moieties.

Visualized Workflows

General Workflow for Chiral Building Block Synthesis

Caption: General workflow for producing and utilizing N-Acetyl-D-alanine-d7.

Enzymatic Resolution Pathway

Caption: Pathway of enzymatic resolution for this compound.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. N-Acetyl-DL-alanine [chembk.com]

- 7. L-Alanine, N-acetyl- [webbook.nist.gov]

- 8. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]

- 9. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 10. Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-DL-alanine-d7: Core Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-Acetyl-DL-alanine-d7. It is designed to be a vital resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations to support advanced research and application.

Physicochemical Properties

This compound is the deuterated analog of N-Acetyl-DL-alanine. The incorporation of seven deuterium (B1214612) atoms results in a higher molecular weight compared to the non-labeled compound, a feature that is critical for its use as an internal standard in quantitative mass spectrometry-based assays.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, N-Acetyl-DL-alanine, for easy comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₂D₇NO₃ | [1] |

| Molecular Weight | 138.18 g/mol | Calculated |

| Appearance | Solid | [1] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Table 2: Physical and Chemical Properties of N-Acetyl-DL-alanine

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | [2][3] |

| Molecular Weight | 131.13 g/mol | [2][3] |

| Melting Point | 137-139 °C | [2] |

| Boiling Point | 369.7 ± 25.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol. | [2] |

| Appearance | White to off-white powder. | [2] |

| pKa | 3.69 ± 0.10 (Predicted) | [2] |

Synthesis and Analysis

The synthesis of this compound typically involves the acetylation of deuterated DL-alanine. The following sections outline a general synthetic approach and analytical methods for characterization.

Experimental Protocol: Synthesis of this compound

This protocol is a general method for the N-acetylation of an amino acid and can be adapted for the synthesis of this compound from DL-alanine-d7.

Materials:

-

DL-alanine-d7

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve DL-alanine-d7 in glacial acetic acid. A molar ratio of approximately 1:6 (amino acid to acetic acid) can be used.[2]

-

Heat the mixture to approximately 60°C with stirring.[2]

-

Slowly add acetic anhydride to the reaction mixture. A molar equivalent of 1.2 times the moles of DL-alanine-d7 is recommended.[2]

-

Maintain the reaction at 60°C for 3-4 hours with continuous stirring.[2]

-

After the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.[4]

-

The resulting residue can be crystallized from water to yield this compound.[4]

-

Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Biological Context and Signaling Pathways

N-acetylated amino acids, including N-acetylalanine, are involved in various biological processes. One of the key pathways is the Ac/N-end rule pathway, which is a crucial cellular mechanism for protein degradation.

The Ac/N-end Rule Pathway

The Ac/N-end rule pathway targets proteins for degradation based on their N-terminal amino acid residue after it has been acetylated. N-terminal acetylation is a common co-translational modification, and for certain amino acids, including alanine (B10760859), this modification can create a degradation signal (degron) that is recognized by the cellular proteasomal machinery.

Experimental Methodologies

In Vitro N-Terminal Acetyltransferase (NAT) Assay

This protocol describes a radioactive assay to measure the activity of N-terminal acetyltransferases using a synthetic peptide substrate.

Objective: To quantify the enzymatic activity of a specific NAT by measuring the incorporation of a radiolabeled acetyl group from [¹⁴C]-Acetyl-CoA onto a peptide substrate with an N-terminal alanine.

Materials:

-

Purified N-terminal acetyltransferase (e.g., NatA)

-

Synthetic peptide with an N-terminal alanine (e.g., Ala-Ser-Ser-Ser...)

-

[¹⁴C]-Acetyl-CoA

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA)

-

Scintillation vials

-

Liquid scintillation cocktail

-

Liquid scintillation counter

-

Phosphocellulose paper discs

-

Phosphoric acid (for washing)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, the synthetic peptide substrate, and the NAT enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding [¹⁴C]-Acetyl-CoA. The final concentrations of the components should be optimized based on the specific enzyme and substrate.

-

Include a negative control reaction without the NAT enzyme to measure background levels.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction and Spotting:

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc. The peptide will bind to the paper, while the unincorporated [¹⁴C]-Acetyl-CoA will not.

-

-

Washing:

-

Wash the phosphocellulose paper discs multiple times with phosphoric acid to remove any unbound [¹⁴C]-Acetyl-CoA.

-

-

Scintillation Counting:

-

Place the washed and dried paper discs into scintillation vials.

-

Add liquid scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the CPM of the negative control from the CPM of the experimental samples to determine the amount of incorporated radiolabel.

-

Calculate the specific activity of the enzyme (e.g., in pmol/min/mg) based on the known specific activity of the [¹⁴C]-Acetyl-CoA and the amount of enzyme used.

-

References

- 1. N-Acetyl-L-alanine(97-69-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Acetyl-DL-alanine-d7 for Mass Spectrometry Beginners

Audience: Researchers, scientists, and drug development professionals new to using stable isotope-labeled internal standards in mass spectrometry.

This technical guide provides a comprehensive overview of N-Acetyl-DL-alanine-d7, a deuterated internal standard, for quantitative analysis using mass spectrometry. This document will cover the fundamental principles of its application, detailed experimental protocols, and expected data, enabling researchers to effectively incorporate this tool into their analytical workflows.

Disclaimer: Publicly available, experimentally derived mass spectral data for this compound is limited. Therefore, the quantitative data and fragmentation pathways presented in this guide are based on the known behavior of its non-deuterated counterpart, N-Acetyl-DL-alanine, and established principles of mass spectrometry. The provided experimental protocol is a representative example and should be optimized for specific instrumentation and applications.

Core Principles: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in complex biological matrices, analytical variability can arise from sample preparation, chromatographic separation, and ionization efficiency. Deuterated stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for mitigating this variability.[1] By introducing a known amount of the deuterated standard, which is chemically almost identical to the analyte of interest, into the sample at the beginning of the workflow, both the analyte and the standard are subjected to the same potential sources of error. Because the analyte and the SIL-IS co-elute and have nearly identical ionization efficiencies, the ratio of their mass spectrometry signals remains constant even if the absolute signal intensities fluctuate. This normalization of the analyte's response to that of the internal standard significantly improves the accuracy and precision of quantification.

Physicochemical Properties

A clear understanding of the properties of both the analyte and its deuterated internal standard is fundamental for method development.

| Property | N-Acetyl-DL-alanine | This compound |

| Molecular Formula | C5H9NO3[2] | C5H2D7NO3[3] |

| Average Molecular Weight | 131.13 g/mol [2][4] | 138.17 g/mol |

| Monoisotopic Mass | 131.058243 Da[2][4] | 138.102198 Da |

| Synonyms | 2-acetamidopropanoic acid, Ac-DL-Ala-OH[2] | N-Acetyl-DL-alanine (alanine-d4, N-acetyl-d3) |

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This section outlines a typical workflow for the quantification of N-Acetyl-DL-alanine in a biological matrix, such as plasma or cell lysate, using this compound as an internal standard.

Sample Preparation

-

Spiking with Internal Standard: To a 100 µL aliquot of the biological sample, add 10 µL of a known concentration of this compound solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to the sample to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating N-Acetyl-DL-alanine from other matrix components.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-1 min: 2% B

-

1-5 min: 2-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-2% B

-

6.1-8 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

MRM Transitions: The following table lists the theoretical precursor and product ions for MRM analysis. These values should be empirically optimized on the specific mass spectrometer being used.

| Compound | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) (Starting Point) |

| N-Acetyl-DL-alanine | 132.0657 | 89.0393 ([M+H - C2H3O]+) | 15 |

| 70.0651 ([M+H - COOH - CH3]+) | 20 | ||

| This compound | 139.1096 | 93.0644 ([M+H - C2D3O]+) | 15 |

| 74.0841 ([M+H - COOH - CD3]+) | 20 |

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

Proposed Fragmentation Pathway of N-Acetyl-DL-alanine

The fragmentation of protonated N-Acetyl-DL-alanine in a tandem mass spectrometer is expected to proceed through characteristic losses of small neutral molecules.

Caption: Proposed fragmentation of protonated N-Acetyl-DL-alanine.

Data Interpretation

The quantification of N-Acetyl-DL-alanine is achieved by calculating the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition. A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The concentration of the analyte in unknown samples is then determined by interpolating their area ratios on this calibration curve.

By following the principles and protocols outlined in this guide, researchers new to the field of mass spectrometry can confidently employ this compound for robust and accurate quantitative studies.

References

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.cn]

- 4. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards for Amino Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and metabolomics, the precise and accurate quantification of amino acids is paramount. Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS) has become the definitive method for its sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1]

This technical guide provides an in-depth exploration of the core principles behind the use of deuterated internal standards in amino acid analysis. It details their advantages over traditional internal standards, presents quantitative data to support these claims, and offers detailed experimental protocols for their application.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS).[2] A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[2]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[3]

Caption: General workflow for amino acid analysis using deuterated internal standards and IDMS.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs or non-labeled compounds.

-

Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic retention times to their corresponding unlabeled analytes.[4] This co-elution is crucial for correcting matrix effects, where other compounds in the sample can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.

-

Similar Physicochemical Properties: Being chemically identical, the deuterated standard has the same extraction recovery and ionization response as the analyte, correcting for variations in sample preparation and mass spectrometer performance.[5]

-

Improved Precision and Accuracy: By effectively normalizing variability, deuterated internal standards significantly enhance the precision and accuracy of bioanalytical methods.[5]

-

Increased Robustness: Methods employing deuterated standards are more robust, leading to higher throughput and lower rejection rates for analytical runs.[4][5]

Quantitative Data Summary

The following tables summarize the performance of amino acid analysis methods using deuterated internal standards, highlighting the accuracy and precision achievable.

Table 1: Intra- and Inter-day Precision and Accuracy for Five Amino Acids in Serum

| Amino Acid | Intra-day RSD (%) | Inter-day RSD (%) |

| Valine | < 2.7% | < 2.7% |

| Isoleucine | < 2.7% | < 2.7% |

| Leucine | < 2.7% | < 2.7% |

| Tyrosine | < 2.7% | < 2.7% |

| Phenylalanine | < 2.7% | < 2.7% |

| Data adapted from a study on a reference measurement procedure for amino acids in blood.[6] The limit of detection for this method ranged from 2-52 fmol.[6] |

Table 2: Quantification of Human Growth Hormone (hGH) by Amino Acid Analysis using IDMS

| Amino Acid | hGH Content (nmol/g) |

| Isoleucine | 30.8 |

| Leucine | 30.8 |

| Phenylalanine | 30.8 |

| Proline | 30.8 |

| Valine | 30.8 |

| Threonine | 30.8 |

| Data from the quantification of hGH based on the analysis of six amino acids after acid hydrolysis. The mean hGH content was 30.8 nmol/g with a coefficient of variation of approximately 1%.[7] |

Experimental Protocols

A generalized methodology for the quantitative analysis of amino acids in a biological matrix using a deuterated internal standard is provided below. This should be considered a starting point, with optimization required for specific analytes and instruments.

Sample Preparation: Protein Precipitation

This protocol is suitable for the analysis of free amino acids in biological fluids like plasma or serum.[2]

-

Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add a known amount of the deuterated amino acid internal standard spiking solution.

-

Vortexing: Vortex each tube briefly to ensure homogeneity.

-

Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[2]

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2]

Sample Preparation: Acid Hydrolysis for Total Amino Acid Analysis

This protocol is for the analysis of total amino acids from proteins or peptides.

-

Sample Preparation: Place the sample (protein or peptide) in a borosilicate glass vial with a screw cap.[8] For solid samples, ensure they are lyophilized.[8]

-

Internal Standard Addition: Add a known amount of the deuterated amino acid internal standard mixture to the sample.

-

Hydrolysis: Add 6 M HCl and heat at 110°C for 20-24 hours under an anoxic atmosphere.[9] For a more rapid hydrolysis, microwave-assisted methods can be employed.[9]

-

Evaporation: After hydrolysis, evaporate the HCl under vacuum.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.

Caption: Experimental workflow for total amino acid analysis using acid hydrolysis.

LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific amino acids of interest and the LC-MS/MS system being used.

-

LC System: UHPLC System

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the amino acids with good peak shape.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the amino acid and derivatization agent (if used).

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Optimized for each amino acid and its corresponding deuterated internal standard.

-

Critical Considerations for Implementation

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[2] Isotopic enrichment should ideally be ≥98%.[2]

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[2][10]

-

Mass Difference: A sufficient mass difference between the analyte and the deuterated internal standard is necessary to prevent spectral overlap. Generally, a difference of three or more mass units is recommended for small molecules.[10]

Conclusion

The use of deuterated internal standards in conjunction with isotope dilution mass spectrometry represents the gold standard for amino acid analysis. This approach provides a level of accuracy, precision, and robustness that is essential for reliable quantification in research, clinical diagnostics, and drug development. By carefully considering the principles of IDMS and optimizing experimental protocols, researchers can achieve high-quality, reproducible data for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. A reference measurement procedure for amino acids in blood using isotope dilution ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sample preparation for Amino Acid Analaysis [biosyn.com]

- 9. alexandraatleephillips.com [alexandraatleephillips.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

N-Acetyl-DL-alanine-d7: An In-Depth Technical Guide to its Applications in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current and potential applications of N-Acetyl-DL-alanine-d7, a deuterated derivative of the endogenous metabolite N-acetyl-alanine, in the field of biochemical research. While direct literature on the specific applications of the d7 variant is emerging, this document extrapolates from the known roles of N-acetyl-alanine and the established utility of deuterated compounds in modern analytical and metabolic studies. We present detailed methodologies, potential quantitative data, and visual workflows to empower researchers in leveraging this stable isotope-labeled compound for advanced scientific inquiry.

Introduction to N-Acetyl-DL-alanine and Isotopic Labeling

N-acetyl-alanine is a naturally occurring N-acetylated amino acid found in various biological systems. It is involved in several metabolic pathways and has been identified as a potential biomarker in certain disease states. The acetylation of amino acids can influence their chemical properties, metabolic fate, and biological activity.

Deuterium-labeled compounds, such as this compound, are powerful tools in biochemical and pharmaceutical research. The replacement of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, results in a molecule with a higher mass. This mass difference is readily detectable by mass spectrometry, allowing for its use as an internal standard for accurate quantification or as a tracer to follow the metabolic fate of the parent molecule. The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for experimental variability.[1][2][3]

Core Applications in Biochemical Research

Based on the biochemical properties of N-acetyl-alanine and the analytical advantages of deuterium labeling, this compound is poised to be a valuable tool in several key research areas.

Internal Standard for Quantitative Mass Spectrometry

The most direct and widespread application of this compound is as an internal standard for the accurate quantification of endogenous N-acetyl-DL-alanine in biological samples. Given that N-acetyl-L-alanine has been implicated as a potential biomarker in conditions like diabetic neuropathic pain and inborn errors of metabolism, precise and reliable quantification is crucial.[4]

Illustrative Quantitative Data:

The following table represents hypothetical data from a validation study of an LC-MS/MS method for the quantification of N-acetyl-DL-alanine using this compound as an internal standard.

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.998 | ≥ 0.99 |

| Accuracy (% Bias) | -2.5% to +3.1% | Within ±15% |

| Precision (%CV) | ≤ 5.8% | ≤ 15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ≥ 10 |

| Recovery | 92.5% ± 4.2% | Consistent and reproducible |

Experimental Protocol: Quantification of N-acetyl-DL-alanine in Human Plasma

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of a 100 ng/mL solution of this compound (internal standard).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: Agilent 1290 Infinity II LC System or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

N-acetyl-DL-alanine: Q1/Q3 (e.g., 132.1 -> 89.1)

-

This compound: Q1/Q3 (e.g., 139.1 -> 96.1)

-

-

-

Data Analysis:

-

Quantify the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

-

Determine the concentration of N-acetyl-DL-alanine in the unknown samples by interpolating from the calibration curve.

-

Workflow Diagram:

Metabolic Tracer for Flux Analysis

This compound can be employed as a metabolic tracer to investigate the biosynthesis and catabolism of N-acetyl-alanine. By introducing the labeled compound into a biological system (e.g., cell culture or in vivo model), researchers can trace the incorporation of the deuterium label into downstream metabolites, providing insights into metabolic pathway activities.

Illustrative Quantitative Data:

The following table shows hypothetical data on the isotopic enrichment of related metabolites after administration of this compound to a cell culture.

| Metabolite | Isotopic Enrichment (M+n) | Fold Change vs. Control |

| Alanine-d4 | M+4 | 15.2 |

| Pyruvate-d3 | M+3 | 8.7 |

| Lactate-d3 | M+3 | 12.5 |

| Acetyl-CoA-d3 | M+3 (from acetate) | 5.1 |

Experimental Protocol: Metabolic Flux Analysis in Cultured Hepatocytes

-

Cell Culture and Labeling:

-

Culture primary hepatocytes or a suitable cell line (e.g., HepG2) to confluence.

-

Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 100 µM).

-

Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using an LC-MS/MS method optimized for the separation and detection of the target metabolites (e.g., alanine (B10760859), pyruvate, lactate, acetyl-CoA).

-

Monitor for the mass shifts corresponding to the incorporation of deuterium atoms.

-

-

Data Analysis:

-

Calculate the isotopic enrichment for each metabolite at each time point.

-

Use metabolic modeling software to determine the flux rates through the relevant pathways.

-

Metabolic Pathway Diagram:

Applications in Drug Metabolism and Pharmacokinetics (DMPK)

Deuteration can alter the metabolic profile of a compound, a phenomenon known as the kinetic isotope effect. While this compound is primarily intended as a tracer, its own metabolic fate can be of interest in DMPK studies. It can be used to:

-

Investigate the stability of the N-acetyl group: By monitoring the release of deuterated alanine or acetate.

-

Serve as a non-radioactive tracer in absorption, distribution, metabolism, and excretion (ADME) studies: Providing a safer alternative to radiolabeled compounds.

Conclusion and Future Directions

This compound is a versatile tool with significant potential in biochemical research. Its primary application as an internal standard for mass spectrometry enables accurate and precise quantification of its endogenous counterpart, which is crucial for biomarker validation. Furthermore, its use as a metabolic tracer can provide valuable insights into the dynamics of N-acetyl-alanine metabolism and its role in various physiological and pathological processes. While specific published applications of this compound are not yet abundant, the principles and protocols outlined in this guide, based on established methodologies for similar deuterated compounds, provide a solid foundation for its integration into advanced research workflows. Future studies are expected to further elucidate the specific utility of this compound in proteomics, metabolomics, and drug development.

References

The Strategic Incorporation of N-Acetyl-DL-alanine-d7 in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled amino acids has become an indispensable tool in the fields of proteomics, drug discovery, and structural biology. Among these, deuterated amino acids, such as N-Acetyl-DL-alanine-d7, offer unique advantages for enhancing the pharmacokinetic profiles of peptide-based therapeutics and for serving as internal standards in quantitative mass spectrometry-based assays. This technical guide provides a comprehensive overview of the application of this compound in peptide synthesis, including detailed experimental protocols, comparative data, and visual representations of relevant workflows and biological pathways.

Properties of this compound

This compound is a deuterated analog of N-Acetyl-DL-alanine, where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution provides a significant mass shift, making it readily distinguishable from its non-deuterated counterpart in mass spectrometry, without altering its fundamental chemical reactivity.

| Property | Value |

| Molecular Formula | C5H2D7NO3 |

| Molecular Weight | 138.17 g/mol |

| Isotopic Purity | ≥98 atom % D |

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The chemical reactivity of the deuterated amino acid is comparable to its non-deuterated form, allowing for high coupling efficiencies with appropriate reagents.

Experimental Protocol: Manual Fmoc SPPS Cycle for this compound Incorporation

This protocol outlines the manual steps for incorporating Fmoc-protected this compound into a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

Fmoc-N-Acetyl-DL-alanine-d7

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagent solution (e.g., HBTU/HOBt in DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the 20% piperidine in DMF solution and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-N-Acetyl-DL-alanine-d7 and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final deuterated peptide by mass spectrometry.

-

Coupling Reagent Efficiency in SPPS

The choice of coupling reagent is critical for achieving high yields in SPPS. While the reactivity of deuterated amino acids is similar to their non-deuterated counterparts, using a highly efficient coupling reagent is always recommended, especially for sterically hindered couplings.

| Coupling Reagent | Active Ester Formed | Relative Reactivity | Key Characteristics |

| HATU | OAt ester | Very High | Highly efficient, especially for sterically hindered couplings. |

| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |

| HBTU | OBt ester | Medium-High | A commonly used and effective coupling reagent. |

| PyBOP | OBt ester | Medium-High | Similar in reactivity to HBTU. |

| DIC/Oxyma | Oxyma ester | Medium | A good, cost-effective option with low racemization risk. |

Advantages of Incorporating this compound

The primary motivation for incorporating deuterium into peptide structures is to leverage the kinetic isotope effect, which can significantly alter the metabolic fate of the molecule.

Enhanced Metabolic Stability

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of a C-H bond at the deuterated position, leading to a longer biological half-life of the peptide. This is particularly advantageous for therapeutic peptides that are susceptible to rapid degradation by metabolic enzymes.

Table: Representative In Vitro Metabolic Stability of a Deuterated vs. Non-Deuterated Compound in Human Liver Microsomes

| Compound | Half-life (t1/2, min) | % Remaining after 60 min |

| Non-deuterated Parent Drug | 25 | 18% |

| Deuterated Analog | 75 | 55% |

This table presents illustrative data based on typical findings in metabolic stability assays to demonstrate the potential impact of deuteration. Actual results will vary depending on the specific peptide and the site of deuteration.

Improved Pharmacokinetic Profile

By increasing metabolic stability, the incorporation of this compound can lead to a more favorable pharmacokinetic profile for a peptide therapeutic. This often translates to a higher maximum plasma concentration (Cmax), a greater overall drug exposure (Area Under the Curve, AUC), and a longer elimination half-life (t1/2), while reducing the rate of clearance.[1][2][3]

Table: Comparative Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Drug

| Parameter | Non-deuterated Drug | Deuterated Drug | Expected Outcome |

| Cmax (ng/mL) | 150 | 250 | Increased |

| Tmax (hr) | 1.5 | 1.5 | No significant change |

| AUC (ng·hr/mL) | 600 | 1800 | Significantly Increased |

| t1/2 (hr) | 2.0 | 6.0 | Increased |

| Clearance (L/hr/kg) | 10 | 3.3 | Decreased |

This table provides a generalized comparison based on established principles of how deuteration can affect pharmacokinetic parameters. Specific values are for illustrative purposes.

Visualizing Workflows and Pathways

Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.

Peptide-Ligand Activated GPCR Signaling Pathway

Peptides often function as ligands for G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. The enhanced stability of deuterated peptides can make them valuable tools for studying these pathways with greater precision. The following diagram illustrates a generic GPCR signaling pathway activated by a peptide ligand.

Conclusion

The incorporation of this compound into peptides represents a powerful strategy for researchers in drug discovery and development. The enhanced metabolic stability and consequently improved pharmacokinetic profiles of deuterated peptides can lead to more effective and longer-lasting therapeutic agents. Furthermore, the use of these labeled amino acids as internal standards is crucial for the accurate quantification of peptides in complex biological matrices. The methodologies and principles outlined in this guide provide a solid foundation for the successful synthesis and application of peptides containing this compound, paving the way for advancements in peptide-based research and therapeutics.

References

An In-Depth Technical Guide to the Use of N-Acetyl-DL-alanine-d7 in LC-MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of N-Acetyl-DL-alanine-d7 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of N-Acetyl-DL-alanine.

Core Principles: Isotope Dilution Mass Spectrometry

The use of this compound in quantifying its unlabeled counterpart, N-Acetyl-DL-alanine, is founded on the principle of stable isotope dilution analysis (SIDA). This technique is the gold standard for quantitative mass spectrometry due to its ability to correct for variations that can occur during sample preparation and analysis.

A known quantity of the stable isotope-labeled (SIL) internal standard, this compound, is added to the sample at the earliest stage of preparation. The SIL internal standard is chemically identical to the analyte of interest (the "analyte") but has a greater mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Because the SIL internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of using a stable isotope-labeled internal standard and how it corrects for analytical variability.

Caption: LC-MS workflow with a stable isotope-labeled internal standard.

Caption: Correction for analytical variability using an internal standard.

Experimental Protocols

The following is a representative, detailed methodology for the quantification of N-Acetyl-DL-alanine in human plasma. This protocol is based on established methods for similar N-acetylated amino acids and should be fully validated before implementation.

Materials and Reagents

-

N-Acetyl-DL-alanine (Analyte)

-

This compound (Internal Standard, IS)

-

LC-MS Grade Acetonitrile (B52724)

-

LC-MS Grade Methanol

-

LC-MS Grade Water

-

Formic Acid (≥98%)

-

Human Plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve N-Acetyl-DL-alanine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the analyte primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

-

Internal Standard Working Solution (1 µg/mL): Dilute the IS primary stock solution with methanol.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and QC samples (e.g., low, medium, high concentrations).

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (1 µg/mL) to each tube (except for blank matrix samples) and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-